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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)pyrrolidine

Cat. No.: B1587203 Get Quote

In modern pharmaceutical development, the journey from a promising lead compound to a

market-approved drug is one of meticulous characterization and optimization. Chiral building

blocks, such as (R)-2-(4-Methoxyphenyl)pyrrolidine, are foundational to this process. The

pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous

biologically active compounds.[1] The specific enantiomer, in this case, the (R)-isomer, is often

solely responsible for the desired therapeutic effect. Consequently, the precise and thorough

characterization of its physical properties is not merely an academic exercise; it is a critical

component of quality control, process chemistry, and regulatory compliance. This guide

provides an in-depth analysis of the known physical and spectroscopic properties of (R)-2-(4-
Methoxyphenyl)pyrrolidine, establishes robust protocols for their measurement, and explains

the scientific rationale behind each characterization technique.

Core Physicochemical Characteristics
The fundamental physical constants of a compound provide an immediate snapshot of its

identity, purity, and expected behavior in various environments. While (R)-2-(4-
Methoxyphenyl)pyrrolidine is a valuable research chemical, it is noteworthy that some of its

key experimental physical properties, such as specific rotation and melting point, are not widely

reported in publicly accessible literature. This guide consolidates known data and provides

expert interpretation where experimental values are not available.
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Property Value / Description Source

Molecular Formula C₁₁H₁₅NO [2]

Molecular Weight 177.24 g/mol [2]

Exact Mass 177.115364 g/mol [3]

Appearance
Colorless liquid (reported for

the racemate)
[1]

Melting Point
< 25 °C (inferred from liquid

state at RT)

Boiling Point
No experimental data

available.

Specific Optical Rotation

No experimental data

available. The (R)-

configuration is determined by

its synthetic pathway or chiral

separation.

Solubility

Inferred to be soluble in

common organic solvents

(e.g., Methanol, Chloroform,

DMSO) and sparingly soluble

in water.

CAS Number 74190-66-2 (Racemic mixture) [2]

Analysis of Core Properties
Appearance & Melting Point: The racemic mixture is described as a colorless liquid, which

logically implies that the melting point of the pure enantiomer is also below ambient room

temperature.[1] For many chiral compounds, the racemate can have a different melting point

than the pure enantiomers, but a liquid state for the racemate strongly suggests a low

melting point for the individual isomers.

Boiling Point: The absence of an experimentally determined boiling point is common for

complex organic molecules that may be prone to decomposition at high temperatures.
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Purification is typically achieved via column chromatography rather than distillation.

Solubility: The structure, featuring a polar secondary amine and a largely nonpolar aromatic

ring with an ether group, predicts good solubility in moderately polar to nonpolar organic

solvents. The nitrogen atom can act as a hydrogen bond acceptor, and the N-H group as a

donor, but the overall hydrophobic character of the molecule limits its miscibility with water.

Spectroscopic Profile for Structural Elucidation
Spectroscopy is the cornerstone of chemical characterization, providing an unambiguous

fingerprint of a molecule's structure and connectivity.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming its molecular weight and offering clues to its structure.

Expected Ionization: In its GC-MS analysis, (R)-2-(4-Methoxyphenyl)pyrrolidine is

expected to show a prominent molecular ion peak (M⁺) at m/z = 177.1154.[3]

Key Fragmentation Pattern: A characteristic and often dominant fragment would result from

the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the C₄H₈N portion

and stabilization of the benzylic cation, or fragmentation of the pyrrolidine ring itself. The

methoxyphenyl moiety is a stable fragment.

Infrared (IR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation at specific wavenumbers. An experimental FTIR spectrum is

available for this compound.[3]

N-H Stretch: A moderate, single peak is expected in the region of 3300-3500 cm⁻¹,

characteristic of a secondary amine.

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H

stretches from the pyrrolidine ring will be observed just below 3000 cm⁻¹ (typically 2850-

2960 cm⁻¹).
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Aromatic C=C Bends: Peaks in the 1600-1450 cm⁻¹ region are indicative of the benzene

ring.

C-O Stretch: A strong, characteristic peak for the aryl-alkyl ether linkage (Ar-O-CH₃) is

expected around 1240-1260 cm⁻¹ (asymmetric stretch) and 1030-1050 cm⁻¹ (symmetric

stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental spectra are not publicly cataloged, the expected ¹H and ¹³C NMR spectra

can be reliably predicted based on the molecular structure. This predictive analysis is a crucial

skill in compound verification.

Expected ¹H NMR Spectrum (in CDCl₃, ~400 MHz):

Aromatic Protons (δ 6.8-7.3 ppm): The 4-substituted benzene ring will show a classic AA'BB'

system. Two doublets are expected: one for the two protons ortho to the methoxy group

(approx. δ 6.8-6.9 ppm) and another for the two protons ortho to the pyrrolidine ring (approx.

δ 7.1-7.2 ppm).

Benzylic Proton (δ ~4.1 ppm): The single proton on the carbon attached to both the aromatic

ring and the nitrogen (C2 of the pyrrolidine) would appear as a triplet or multiplet due to

coupling with the adjacent CH₂ group.

Methoxy Protons (δ ~3.8 ppm): The three protons of the -OCH₃ group will appear as a sharp

singlet.

Pyrrolidine Protons (δ 1.7-3.2 ppm): The remaining six protons on the pyrrolidine ring will

appear as complex multiplets in the aliphatic region. The two protons on the carbon adjacent

to the nitrogen (C5) will be the most downfield (δ ~3.0-3.2 ppm).

Amine Proton (δ ~1.5-2.5 ppm): The N-H proton will appear as a broad singlet and its

chemical shift can be variable depending on concentration and solvent.

Expected ¹³C NMR Spectrum (in CDCl₃, ~100 MHz):
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Aromatic Carbons (δ 114-159 ppm): Six signals are expected. The carbon attached to the

methoxy group will be the most downfield (δ ~158-159 ppm). The carbon attached to the

pyrrolidine ring will be around δ ~135-140 ppm. The other four carbons will appear between

δ 114-128 ppm.

Benzylic Carbon (δ ~60-65 ppm): The C2 carbon of the pyrrolidine ring.

Methoxy Carbon (δ ~55 ppm): The -OCH₃ carbon.

Pyrrolidine Carbons (δ ~25-55 ppm): The remaining three aliphatic carbons of the pyrrolidine

ring.

Authoritative Experimental Protocols
The trustworthiness of physical property data relies entirely on the validity of the experimental

method. The following protocols describe self-validating systems for determining key chiral and

purity-indicating properties.

Protocol: Determination of Specific Optical Rotation
Causality: Specific rotation is an intensive property unique to a chiral molecule. Its

measurement is the definitive experimental proof of enantiomeric identity and is crucial for

confirming the success of an asymmetric synthesis or chiral separation. The value depends on

temperature, wavelength, solvent, and concentration, which must be rigorously controlled.

Methodology:

Instrument Preparation: Turn on the polarimeter and the sodium lamp (D-line, 589 nm) and

allow them to warm up for at least 30 minutes to ensure stable output.

Sample Preparation:

Accurately weigh approximately 100 mg of (R)-2-(4-Methoxyphenyl)pyrrolidine
(designated as m).

Quantitatively transfer the sample to a 10.00 mL volumetric flask.
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Dissolve the sample in and dilute to the mark with spectrophotometric grade methanol.

This gives a precise concentration (c) in g/100 mL.

Blank Measurement:

Fill a 1.0 dm polarimeter cell (l) with the pure solvent (methanol).

Ensure no air bubbles are present in the light path.

Place the cell in the polarimeter and record the blank rotation. This value should be near

zero. Calibrate the instrument to zero if necessary.

Sample Measurement:

Rinse the polarimeter cell with a small amount of the prepared sample solution and

discard the rinsing.

Fill the cell with the sample solution, again ensuring no air bubbles.

Place the cell in the instrument and record the observed rotation (α). Take at least five

readings and calculate the average.

Calculation: Calculate the specific rotation [α] using the formula: [α]ᵀλ = (100 × α) / (l × c)

Where T = temperature (°C), λ = wavelength (nm), α = observed rotation, l = path length

(dm), and c = concentration (g/100mL).

Reporting: Report the value including the sign (+ or -), temperature, wavelength,

concentration, and solvent. Example: [α]²⁰D = -XX.X (c 1.0, MeOH).

Workflow for Specific Rotation Measurement
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Preparation Measurement Analysis

Instrument Warm-up
(Polarimeter, Na Lamp)

Prepare Solution
(Accurately weigh sample,

dissolve in solvent to known volume)

Measure Blank
(Solvent only)

Measure Sample
(Record observed rotation α)

Calculate [α]
[α] = (100 * α) / (l * c)

Report Full Data
([α], T, λ, c, solvent)

Click to download full resolution via product page

Caption: Workflow for determining specific optical rotation.

Protocol: Determination of Melting Point (Capillary
Method)
Causality: The melting point is a robust indicator of purity. Pure crystalline compounds exhibit a

sharp melting range (typically < 1 °C), whereas impurities depress and broaden this range.

Although this compound is reported as a liquid, this protocol is essential for characterizing solid

derivatives (e.g., salts) or for verifying purity if a solid form is isolated.

Methodology:

Sample Preparation: Ensure the sample is anhydrous. If it is a solid, grind it into a fine,

uniform powder.

Capillary Loading:

Tap the open end of a capillary tube into the powdered sample to collect a small amount.

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long

glass tube, to pack the sample tightly into the bottom. The packed sample height should

be 2-3 mm.

Instrument Setup:

Place the loaded capillary tube into the heating block of a melting point apparatus.
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Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the

expected melting point.

Measurement:

Once the set temperature is reached, reduce the heating rate to 1-2 °C per minute. A slow

ramp rate is critical for accuracy.

Observe the sample through the magnifying eyepiece.

Record the temperature (T₁) at which the first drop of liquid appears.

Record the temperature (T₂) at which the last trace of solid melts completely.

Reporting: Report the melting point as a range from T₁ to T₂. For a pure compound, this

range should be narrow.

Workflow for Melting Point Determination
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Data Recording

Prepare Sample
(Dry and grind to fine powder)

Load Capillary Tube
(2-3 mm sample height)

Place in Apparatus

Rapid Heat
(To ~15°C below expected MP)

Slow Heat
(1-2°C / minute)

Observe & Record

T₁: First liquid drop appears T₂: All solid melts

Report Melting Range
(T₁ - T₂)

Click to download full resolution via product page

Caption: Workflow for capillary melting point determination.
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Conclusion and Outlook
(R)-2-(4-Methoxyphenyl)pyrrolidine stands as a valuable chiral intermediate in

pharmaceutical research and development. This guide has synthesized the available data to

present a comprehensive profile of its physical properties. While core identifiers such as

molecular weight and spectroscopic fingerprints (MS, IR) are well-defined, it is evident that key

experimental data, particularly the specific optical rotation and melting point, are not commonly

reported in standard chemical literature.

The provided protocols for measuring these properties are robust, standards-based, and

designed to yield reliable, reproducible data. For any laboratory involved in the synthesis,

purification, or application of this compound, performing these characterizations is a matter of

fundamental scientific rigor. The predicted NMR data serves as a reliable benchmark for

chemists to confirm the identity of their material. Ultimately, a complete and experimentally

verified set of physical properties is indispensable for ensuring the quality, safety, and efficacy

of the advanced intermediates and active pharmaceutical ingredients derived from this

important chiral building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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